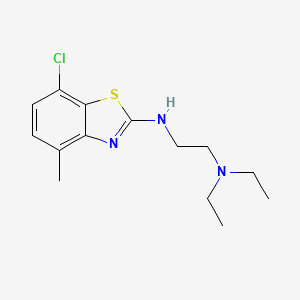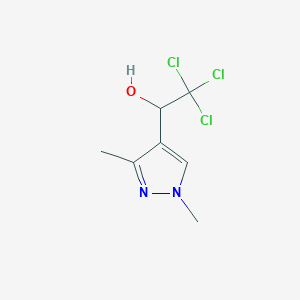
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol
Vue d'ensemble
Description
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol, commonly referred to as 2,2,2-TCE, is a synthetic organic compound with a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a biochemical tool to study the structure and function of proteins. 2,2,2-TCE is an effective reagent for the synthesis of a variety of compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
Applications De Recherche Scientifique
Intermediate for Fluorescent Dyes
This compound can be used as an intermediate for the synthesis of fluorescent dyes . These dyes are primarily used in biological labeling and bioimaging research . The unique properties of this compound make it suitable for creating dyes that can bind to specific biological targets and emit fluorescence, allowing researchers to visualize and track these targets within a biological system .
Enzyme Substrate
It can also be used as an enzyme substrate to detect the activity of certain fluorescent molecules . This is particularly useful in enzymology and biochemistry, where researchers often need to measure the activity of enzymes and other biomolecules .
Antileishmanial and Antimalarial Evaluation
The compound has been mentioned in the context of antileishmanial and antimalarial evaluation . While the exact role of this compound in these studies is not clear from the search results, it’s possible that it could be used in the synthesis of drugs or as a probe to study the mechanisms of these diseases .
Antimicrobial Potential
Imidazole containing compounds, which include this compound, have shown good antimicrobial potential . This suggests that it could be used in the development of new antimicrobial agents .
Pharmaceutical Testing
This compound is available for pharmaceutical testing . High-quality reference standards of this compound can be used in various types of pharmaceutical research, including drug discovery, pharmacokinetics, and quality control .
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit potent in vitro antipromastigote activity .
Mode of Action
Molecular simulation studies suggest that similar compounds fit well into the active site of their target proteins, characterized by lower binding free energy .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Propriétés
IUPAC Name |
2,2,2-trichloro-1-(1,3-dimethylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3,6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITZQIRSDLPQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C(Cl)(Cl)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195477 | |
| Record name | 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol | |
CAS RN |
1338495-32-1 | |
| Record name | 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1396320.png)

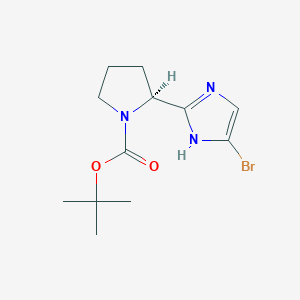
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine](/img/structure/B1396324.png)

![3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1396327.png)
![2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol](/img/structure/B1396329.png)

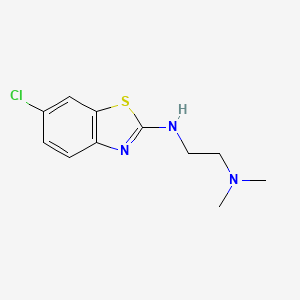
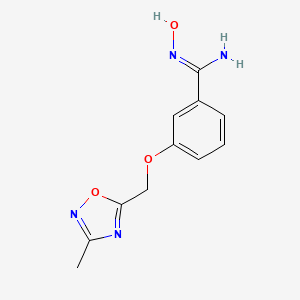

![Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1396340.png)
